Product packaging for Methyl 2-bromo-3-hydroxy-4-nitrobenzoate(Cat. No.:)

Methyl 2-bromo-3-hydroxy-4-nitrobenzoate

Cat. No.: B15061066
M. Wt: 276.04 g/mol
InChI Key: VQYKRJLMELZFOR-UHFFFAOYSA-N
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Description

Overview of Substituted Benzoate (B1203000) Esters as Synthetic Building Blocks

Substituted benzoate esters are fundamental building blocks in organic synthesis, prized for their stability and the synthetic versatility of the ester group. The aromatic ring can be adorned with a variety of substituents that modulate its reactivity and provide handles for further chemical transformations. These compounds are frequently employed in the synthesis of pharmaceuticals, agrochemicals, and materials. The ester functionality itself can undergo a range of reactions, including hydrolysis, amidation, reduction, and Grignard reactions, providing a gateway to a diverse array of chemical structures.

Significance of Halogen, Hydroxyl, and Nitro Functionalities in Aromatic Systems

The chemical behavior of an aromatic system is profoundly influenced by its substituents. In the case of Methyl 2-bromo-3-hydroxy-4-nitrobenzoate, the interplay of the bromo, hydroxyl, and nitro groups dictates its reactivity and potential applications.

Halogen (Bromo) Group: The bromine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution. However, its primary significance in a polysubstituted ring is often as a versatile synthetic handle. It can participate in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), nucleophilic aromatic substitution (under certain conditions), and metal-halogen exchange reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. Halogen bonding, a non-covalent interaction, can also influence the solid-state structure and interactions with biological targets. innovations-report.comnih.govresearchgate.net

Hydroxyl Group: The hydroxyl group is a strongly activating, ortho-, para-directing substituent. It significantly increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The hydroxyl group can also act as a hydrogen bond donor and acceptor, influencing the molecule's physical properties and intermolecular interactions. hyphadiscovery.com In drug discovery, hydroxyl groups are often crucial for binding to biological targets. hyphadiscovery.com

Nitro Group: The nitro group is a powerful electron-withdrawing group and a strong deactivator, directing incoming electrophiles to the meta position. quora.com Its presence significantly lowers the electron density of the aromatic ring, which can facilitate nucleophilic aromatic substitution reactions. The nitro group can also be readily reduced to an amino group, providing a pathway to a different class of compounds with distinct chemical properties and biological activities. researchgate.net Nitroaromatic compounds have applications ranging from explosives to pharmaceuticals. aiinmr.comnih.gov

The combination of these three distinct functional groups on a single benzoate ester scaffold results in a molecule with a complex and nuanced reactivity profile, offering multiple avenues for synthetic elaboration.

Contextualization of this compound within Contemporary Chemical Research

While specific research focusing exclusively on this compound is not widely documented, its structural motifs are highly relevant to several areas of contemporary chemical research. Polysubstituted aromatic compounds are central to the development of new pharmaceuticals, functional materials, and chemical probes. The strategic placement of halogen, hydroxyl, and nitro groups is a common strategy in medicinal chemistry to fine-tune the electronic properties, lipophilicity, and metabolic stability of a lead compound. innovations-report.comreachemchemicals.com

For instance, halogenated and nitrated benzoates are explored as intermediates in the synthesis of bioactive compounds. nih.govinnospk.com The ability to selectively functionalize each position of the aromatic ring allows for the systematic exploration of structure-activity relationships. Therefore, a compound like this compound would be of interest as a versatile intermediate for creating libraries of complex molecules for screening in drug discovery programs or for the synthesis of novel materials with tailored electronic or optical properties.

Research Rationale and Objectives for Investigating this compound

The primary rationale for investigating a highly functionalized molecule such as this compound lies in its potential as a versatile synthetic intermediate. The distinct reactivity of each functional group allows for a stepwise and selective modification of the molecule.

Key Research Objectives would include:

Development of Synthetic Routes: Devising efficient and regioselective synthetic pathways to access this polysubstituted aromatic compound. This would likely involve a multi-step sequence, carefully considering the directing effects of the substituents.

Exploration of Reactivity: Systematically investigating the reactivity of each functional group to understand the chemoselectivity of various transformations. For example, exploring the conditions for selective reaction at the bromine (e.g., cross-coupling) versus modification of the hydroxyl or nitro groups.

Application in Target-Oriented Synthesis: Utilizing this compound as a key building block in the total synthesis of natural products or the construction of novel pharmaceutical scaffolds.

Probing Structure-Property Relationships: Synthesizing a series of derivatives to study how the modification of each functional group influences the molecule's physical, chemical, and biological properties.

Physicochemical Properties and Spectroscopic Data

Table 1: Predicted Physicochemical Properties

Property Predicted Value/Information
Molecular Formula C₈H₆BrNO₅
Molecular Weight 276.04 g/mol
Appearance Likely a crystalline solid

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in water. |

Table 2: Predicted Spectroscopic Data

Spectroscopic Technique Predicted Features
¹H NMR Aromatic region would show two singlets or two doublets with small coupling constants, due to the fully substituted ring. A singlet for the methyl ester protons would be expected around 3.9-4.0 ppm. A broad singlet for the hydroxyl proton would also be present.
¹³C NMR Would display eight distinct carbon signals, corresponding to the six aromatic carbons, the ester carbonyl carbon, and the methyl ester carbon. The chemical shifts would be influenced by the electronic effects of all substituents.
IR Spectroscopy Characteristic peaks would include a broad O-H stretch (around 3300-3500 cm⁻¹), a C=O stretch for the ester (around 1720-1740 cm⁻¹), and strong asymmetric and symmetric N-O stretches for the nitro group (around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively).

| Mass Spectrometry | The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern for the presence of one bromine atom (M and M+2 peaks of nearly equal intensity). |

Synthetic Methodologies

A plausible synthetic route to this compound would involve a multi-step process starting from a simpler substituted benzoate. The order of introduction of the functional groups is critical to ensure the desired regiochemistry. One potential, though hypothetical, pathway could start with methyl 3-hydroxybenzoate.

Nitration: The hydroxyl group is a strong activating and ortho-, para-directing group. Nitration of methyl 3-hydroxybenzoate would be expected to yield a mixture of products, with substitution occurring at the 2, 4, and 6 positions. Methyl 3-hydroxy-4-nitrobenzoate would be a likely product. researchgate.net

Bromination: The subsequent bromination of methyl 3-hydroxy-4-nitrobenzoate would be directed by the powerful hydroxyl group to the ortho position (position 2), which is also activated. The presence of the deactivating nitro and ester groups would likely require forcing conditions.

An alternative strategy might involve starting with a pre-brominated precursor to better control the regioselectivity of the subsequent nitration step. The synthesis of such polysubstituted benzenes often requires careful strategic planning to manage the directing effects of the various substituents. libretexts.org

Chemical Reactivity and Transformations

The reactivity of this compound is governed by the electronic and steric interplay of its functional groups.

Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group ortho and para to the bromine atom would activate the bromine for nucleophilic aromatic substitution. This would allow for the displacement of the bromide with various nucleophiles, such as amines, alkoxides, or thiolates.

Reactions of the Hydroxyl Group: The hydroxyl group can be alkylated, acylated, or used to direct further electrophilic substitutions if desired.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation would dramatically alter the electronic properties of the aromatic ring and provide a new site for functionalization.

Ester Group Modifications: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives.

Table 3: Potential Chemical Transformations

Reagent/Condition Functional Group Targeted Product Type
Nu⁻ (e.g., RNH₂, RO⁻) Bromo 2-amino or 2-alkoxy derivative
SnCl₂, HCl Nitro 4-amino derivative
NaOH, H₂O then H⁺ Methyl Ester Carboxylic acid
Acetic Anhydride (B1165640) Hydroxyl Acetoxy derivative

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrNO5 B15061066 Methyl 2-bromo-3-hydroxy-4-nitrobenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrNO5

Molecular Weight

276.04 g/mol

IUPAC Name

methyl 2-bromo-3-hydroxy-4-nitrobenzoate

InChI

InChI=1S/C8H6BrNO5/c1-15-8(12)4-2-3-5(10(13)14)7(11)6(4)9/h2-3,11H,1H3

InChI Key

VQYKRJLMELZFOR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)[N+](=O)[O-])O)Br

Origin of Product

United States

Retrosynthetic Analysis and Strategic Disconnections of Methyl 2 Bromo 3 Hydroxy 4 Nitrobenzoate

Primary Disconnections of the Ester Moiety

The most logical initial disconnection in the retrosynthesis of Methyl 2-bromo-3-hydroxy-4-nitrobenzoate involves the ester functional group. Esters are typically synthesized through the reaction of a carboxylic acid and an alcohol, or their reactive derivatives. youtube.comlkouniv.ac.injournalspress.com Therefore, the primary disconnection is of the carbon-oxygen bond between the carbonyl group and the methoxy (B1213986) group.

This disconnection simplifies the target molecule into two synthons: a carboxyl cation and a methoxide (B1231860) anion. The corresponding synthetic equivalents for these synthons are 2-bromo-3-hydroxy-4-nitrobenzoic acid and methanol. Methanol is a simple and readily available starting material. The more complex precursor, 2-bromo-3-hydroxy-4-nitrobenzoic acid, becomes the new target for further retrosynthetic analysis.

Disconnection Synthons Synthetic Equivalents
C(O)-OCH₃2-bromo-3-hydroxy-4-nitrobenzoyl cation, CH₃O⁻2-bromo-3-hydroxy-4-nitrobenzoic acid, Methanol

Analysis of C-Br Bond Formation Strategies

The next consideration is the formation of the carbon-bromine (C-Br) bond on the aromatic ring. A common and effective method for introducing a bromine atom onto a benzene (B151609) ring is through electrophilic aromatic substitution. msu.edu This typically involves the reaction of the aromatic compound with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). msu.edu

In the context of our target precursor, 2-bromo-3-hydroxy-4-nitrobenzoic acid, the disconnection of the C-Br bond leads to a bromide cation synthon (Br⁺) and an anionic 3-hydroxy-4-nitrobenzoic acid. The synthetic equivalent for the Br⁺ synthon is molecular bromine. The timing of this bromination step is critical for achieving the desired regiochemistry, as the existing substituents on the ring will direct the position of the incoming bromine atom.

Considerations for C-OH Bond Introduction and Precursor Derivatization

The introduction of the hydroxyl (C-OH) group onto the aromatic ring can be approached in several ways. One common strategy is the electrophilic hydroxylation of an activated aromatic ring, although this can sometimes lead to over-oxidation. A more reliable method often involves the use of a precursor functional group that can be converted to a hydroxyl group. For instance, an amino group can be converted to a hydroxyl group via a diazonium salt intermediate followed by hydrolysis.

Alternatively, the hydroxyl group can be present on an earlier precursor. Disconnecting the C-OH bond reveals a phenyl anion synthon and a hydroxyl cation synthon (HO⁺). A more practical approach is to consider a precursor where the hydroxyl group is already in place, such as a substituted phenol (B47542). The hydroxyl group is a strongly activating, ortho-, para-directing group, which will significantly influence the subsequent functionalization steps. quora.comlibretexts.org

Approaches to Nitro Group Installation and Aromatic Functionalization

The nitro group (NO₂) is typically introduced onto an aromatic ring via electrophilic aromatic substitution using a nitrating mixture, which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). acs.orgtruman.edu Disconnecting the C-NO₂ bond generates a nitronium ion (NO₂⁺) synthon and a phenyl anion. The nitronium ion is the active electrophile in this reaction.

The carboxyl, hydroxyl, and bromo substituents will all exert an electronic influence on the aromatic ring, directing the position of nitration. The carboxyl group is a deactivating, meta-directing group, while the hydroxyl and bromo groups are ortho-, para-directing. libretexts.orgquora.comtestbook.com The interplay of these directing effects is a key consideration in the synthetic strategy.

Assessment of Regiochemical Control in Sequential Functionalization

The order in which the functional groups are introduced is paramount to achieving the desired 2-bromo-3-hydroxy-4-nitro substitution pattern. The directing effects of the substituents must be carefully considered at each step.

Substituent Electronic Effect Directing Effect
-COOHDeactivatingMeta
-OHActivatingOrtho, Para
-BrDeactivatingOrtho, Para
-NO₂DeactivatingMeta

A plausible synthetic sequence would need to leverage these directing effects to install the substituents in the correct positions. For example, starting with a molecule that contains a strong ortho-, para-director could facilitate the introduction of other groups at the desired locations. The steric hindrance between adjacent bulky groups must also be taken into account.

Identification of Key Precursors and Synthetic Intermediates

Based on the retrosynthetic analysis, several potential key precursors and intermediates can be identified. A logical starting point could be a simpler, commercially available substituted benzoic acid or phenol.

Possible Retrosynthetic Pathway:

This compound can be disconnected to 2-bromo-3-hydroxy-4-nitrobenzoic acid and methanol.

2-bromo-3-hydroxy-4-nitrobenzoic acid can be envisioned as arising from the nitration of 2-bromo-3-hydroxybenzoic acid . The hydroxyl group would direct the nitro group to the para position (position 4), and the bromo and carboxyl groups would also influence this.

2-bromo-3-hydroxybenzoic acid could be formed from the bromination of 3-hydroxybenzoic acid . The hydroxyl group is an ortho-, para-director, and the carboxyl group is a meta-director. The hydroxyl group's activating effect would likely dominate, leading to bromination at the ortho position (position 2).

3-hydroxybenzoic acid is a commercially available starting material.

Alternative Precursors:

4-Nitrophenol: Could be hydroxylated at the 3-position, followed by carboxylation and bromination.

Methyl 3-hydroxybenzoate: Could be brominated and then nitrated.

The selection of the optimal precursor would depend on the relative ease of the reactions, the yields, and the ability to control the regioselectivity at each step.

Advanced Synthetic Methodologies for Methyl 2 Bromo 3 Hydroxy 4 Nitrobenzoate

Direct and Stepwise Functionalization Approaches

The construction of Methyl 2-bromo-3-hydroxy-4-nitrobenzoate can be envisioned through several synthetic routes, each involving the sequential introduction of the ester, bromo, and nitro functionalities onto a benzene (B151609) ring scaffold. The order of these steps is critical for achieving the target 2,3,4-substitution pattern due to the directing effects of each functional group.

A common final step or an intermediate step in the synthesis of benzoate (B1203000) esters is the esterification of the corresponding carboxylic acid. In the context of this compound, this involves the conversion of 2-bromo-3-hydroxy-4-nitrobenzoic acid to its methyl ester. The Fischer-Speier esterification is a classical and widely used method for this transformation. This reaction typically involves heating the carboxylic acid in an excess of the alcohol (methanol, in this case) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol.

The presence of multiple functional groups on the benzoic acid can influence the reaction conditions required. For instance, nitro-substituted benzoic acids are readily esterified under standard acidic conditions. researchgate.net Similarly, hydroxybenzoic acids can be esterified, although care must be taken to avoid competing side reactions like O-alkylation, especially under basic conditions. google.com The direct acid-catalyzed esterification in excess alcohol generally favors the desired ester formation. google.com

Table 1: Representative Conditions for Esterification of Substituted Benzoic Acids
Carboxylic Acid PrecursorAlcoholCatalystTypical ConditionsReference
4-Nitrobenzoic acidMethanolSulfuric AcidStirred at 353 K for 4 hours researchgate.net
Hydroxybenzoic acidsAlkyl HalideTertiary AmineHeated in homogeneous liquid phase google.com
Nitrobenzoic acidGlycerolAcid Catalyst>100°C with azeotropic water removal google.com

Introducing the bromine atom at the C2 position requires a strategy that overcomes the directing effects of other substituents. A plausible precursor for this step is Methyl 3-hydroxy-4-nitrobenzoate. nih.govsigmaaldrich.com In this molecule, the hydroxyl group is a strongly activating ortho, para-director, the nitro group is a strongly deactivating meta-director, and the methyl ester group is a deactivating meta-director. The C2 position is ortho to the powerfully activating hydroxyl group, making it the most electron-rich and sterically accessible site for electrophilic attack.

Electrophilic aromatic bromination is a fundamental method for installing bromine atoms on an aromatic ring. nih.gov Reagents such as molecular bromine (Br₂) or, more commonly, N-Bromosuccinimide (NBS) are used. organic-chemistry.org NBS is often preferred as it is a solid, safer to handle than liquid bromine, and can provide higher selectivity under milder conditions. youtube.comnsf.gov The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724) or dichloromethane. nih.gov

For the bromination of a precursor like Methyl 3-hydroxy-4-nitrobenzoate, the directing effect of the hydroxyl group at C3 would strongly favor substitution at the C2 position. The reaction with NBS, potentially catalyzed by a Lewis or Brønsted acid, would proceed with high regioselectivity for the desired C2 position. nih.gov

Table 2: General Conditions for Electrophilic Bromination with NBS
SubstrateBrominating AgentSolventTemperatureReference
Activated Aromatic CompoundN-Bromosuccinimide (NBS)Acetonitrile (MeCN)0°C to room temperature nih.gov
4'-MethoxyacetophenoneN-Bromosuccinimide (NBS)Aqueous AcetonitrileRoom Temperature (with catalyst) nsf.gov
Methyl p-hydroxybenzoateBromine (Br₂)Dichloromethane0-5°C google.com

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. organic-chemistry.org This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting aryllithium intermediate is then quenched with an electrophile.

In the case of a precursor like Methyl 3-hydroxy-4-nitrobenzoate, the hydroxyl group is an excellent DMG. Treatment with a strong lithium base (e.g., s-BuLi or n-BuLi) at low temperature would selectively abstract the proton at the C2 position, which is adjacent to the hydroxyl group. The resulting ortho-lithiated species can then be trapped with an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane or N-bromosuccinimide, to install the bromine atom with high regioselectivity at the C2 position. organic-chemistry.org This method offers a potent alternative to electrophilic substitution, particularly when the desired regioselectivity is difficult to achieve by other means.

An alternative synthetic pathway involves the nitration of a pre-functionalized benzoate ester, such as Methyl 2-bromo-3-hydroxybenzoate. In this precursor, the hydroxyl group is a strongly activating ortho, para-director, the bromo group is a deactivating ortho, para-director, and the methyl ester is a deactivating meta-director. The cumulative effect of these groups determines the position of the incoming nitro group. The C4 position is para to the strongly activating hydroxyl group and ortho to the bromo group, making it a highly favorable site for electrophilic nitration.

The most common method for the nitration of aromatic compounds is the use of a mixture of concentrated nitric acid and concentrated sulfuric acid. youtube.com Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is typically performed at low temperatures to control the exothermic reaction and prevent over-nitration or side reactions.

When Methyl 2-bromo-3-hydroxybenzoate is subjected to these conditions, the nitronium ion will preferentially attack the most nucleophilic position on the ring. The powerful para-directing ability of the C3-hydroxyl group strongly activates the C4 position, leading to the regioselective formation of this compound.

Table 3: Typical Conditions for Aromatic Nitration
SubstrateNitrating AgentCatalyst/SolventTemperatureReference
BromobenzeneNitric AcidSulfuric AcidControlled, often low temp. youtube.com
Methyl SalicylateFe(NO₃)₃·9H₂OEthyl AcetateReflux nih.gov
3-alkoxy-4-acetoxybenzaldehydeConcentrated Nitric Acid-- google.com

Nitration of Substituted Benzoate Esters

Alternative Nitrating Agents for Enhanced Regioselectivity (e.g., Cerium(IV) Ammonium Nitrate)

The regioselectivity of electrophilic nitration is a critical challenge in the synthesis of highly substituted nitroaromatics. Traditional methods often yield a mixture of isomers, necessitating complex purification steps. To overcome this, alternative nitrating agents have been explored to enhance regioselectivity. Cerium(IV) Ammonium Nitrate (CAN) has emerged as a noteworthy reagent in this context.

CAN can serve as an effective nitrating agent, particularly for phenolic compounds, often favoring ortho-nitration. This regioselectivity is attributed to the coordination of the cerium(IV) ion with the hydroxyl group of the phenol (B47542), which directs the nitration to the adjacent position. In the synthesis of precursors to this compound, employing CAN could potentially offer a more controlled introduction of the nitro group compared to conventional mixed-acid nitration.

The choice of nitrating agent significantly impacts the isomer distribution in the nitration of substituted phenols. The following table provides a comparative overview of various nitrating agents and their typical regioselective outcomes.

Nitrating AgentTypical Solvent/ConditionsObserved RegioselectivityReference
HNO₃/H₂SO₄Mixed AcidOften a mixture of ortho and para isomers. libretexts.org
Cerium(IV) Ammonium Nitrate (CAN)Acetonitrile, NaHCO₃High regioselectivity for ortho-nitration of phenols. nih.gov
Fe(NO₃)₃·9H₂OAcetonitrileHighly regiospecific ortho-nitration for electron-rich phenols. libretexts.org
Cu(NO₃)₂·3H₂OAnhydrous organic solventsCan favor para isomers depending on the solvent. libretexts.org

Research has shown that for many phenolic substrates, CAN provides a high yield of the ortho-nitro product under mild, room temperature conditions. nih.gov This method's functional group tolerance extends to moderately deactivating groups, which is relevant for a substituted benzoate precursor. nih.gov The mechanism is believed to involve the formation of a phenoxy radical in a solid matrix, which then directs the nitration.

Hydroxyl Group Introduction and Manipulation

The hydroxyl group is a key functionality in this compound, influencing the electronic properties of the aromatic ring and serving as a potential site for further derivatization. Its introduction and protection are crucial steps in the synthetic sequence.

One common strategy for introducing a hydroxyl group onto a benzene ring is through the derivatization of a phenolic precursor. For instance, a phenol can be converted to a hydroxybenzoic acid through acylation followed by hydrolysis. A novel method for the synthesis of para-hydroxybenzoic acid involves the acylation of phenol with methyl carbamate (B1207046) using a catalyst like aluminum chloride (AlCl₃). libretexts.org While this example leads to the para-isomer, the principle of acylating a phenolic precursor to introduce a carboxyl group, which can then be esterified, is a viable strategy. The regioselectivity of such acylation reactions (e.g., Friedel-Crafts acylation) is directed by the existing substituents on the phenolic ring.

In a multi-step synthesis, it is often necessary to protect the reactive hydroxyl group to prevent it from interfering with subsequent reactions. google.com Silyl (B83357) ethers are among the most common and versatile protecting groups for alcohols due to their ease of installation and selective removal under mild conditions. wikipedia.org

For example, a phenolic hydroxyl group can be protected as a tert-butyldimethylsilyl (TBDMS) ether. This group is stable to a wide range of reaction conditions, including those used for many coupling reactions and nitrations. Once the desired synthetic transformations are complete, the silyl ether can be selectively cleaved to reveal the free hydroxyl group.

The deprotection is typically achieved through hydrolysis, which can be effected under acidic conditions or, more commonly, by using a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF). wikipedia.orggoogle.com The exceptional strength of the silicon-fluorine bond provides a powerful driving force for this deprotection reaction. google.com

The relative stability of different silyl ethers to acidic and basic hydrolysis allows for their strategic use in complex syntheses where selective deprotection is required. wikipedia.org The following table summarizes the relative resistance to hydrolysis for common silyl ethers.

Silyl EtherRelative Resistance to Acidic HydrolysisRelative Resistance to Basic Hydrolysis
TMS (Trimethylsilyl)11
TES (Triethylsilyl)6410-100
TBS (tert-Butyldimethylsilyl)20,000~20,000
TIPS (Triisopropylsilyl)700,000100,000
TBDPS (tert-Butyldiphenylsilyl)5,000,000~20,000

Convergent Synthetic Pathways

Malonic esters are versatile building blocks in organic synthesis, primarily used for the preparation of substituted carboxylic acids. wikipedia.orgorganic-chemistry.org The malonic ester synthesis involves the alkylation of the enolate of diethyl malonate, followed by hydrolysis and decarboxylation to yield a substituted acetic acid. wikipedia.org

This methodology can be applied to the synthesis of structures analogous to this compound, particularly for constructing substituted phenylacetic acid precursors. For instance, a synthetic route to 2-nitro-4-substituted phenylacetic acids has been developed. google.com This process starts with the nitration of a 4-substituted halobenzene. The resulting nitroaromatic compound then undergoes a substitution reaction with a malonic ester derivative, such as ethyl cyanoacetate, under basic conditions. Subsequent hydrolysis and decarboxylation yield the target 2-nitro-4-substituted phenylacetic acid. google.com This demonstrates how a malonate intermediate can be used to introduce a carboxymethyl group onto a pre-functionalized nitroaromatic ring, which is a key structural feature in analogues of the target compound.

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds and are well-suited for the convergent synthesis of polysubstituted aromatic compounds. Reactions such as the Suzuki-Miyaura coupling and the Mizoroki-Heck reaction allow for the strategic assembly of molecular fragments.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of a molecule like this compound, one could envision coupling a suitably substituted arylboronic acid with a functionalized aryl halide. For example, a 2-bromo-3-hydroxy-4-nitro-substituted aryl halide could be coupled with a methylboronic acid derivative, or a boronic acid ester of a substituted benzoate could be coupled with a methyl halide, although the latter is less common. The Suzuki coupling is known for its mild reaction conditions and high functional group tolerance. orgsyn.org

The Mizoroki-Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. While not directly forming the core aromatic ring of the target molecule, the Heck reaction can be used to introduce unsaturated side chains to a pre-existing substituted benzoate ring system. A denitrative Heck reaction of nitroarenes with alkenes has also been developed, providing a method for the alkenylation of nitroaromatic compounds. organic-chemistry.org This could be a strategic step in the synthesis of analogues with unsaturated substituents.

These coupling reactions provide a modular approach, allowing for the late-stage introduction of various substituents, which is highly advantageous for creating libraries of analogous compounds for structure-activity relationship studies.

Optimization of Reaction Conditions and Yields

The optimization of a synthetic route to this compound would be a critical step in its efficient production. This process would involve a systematic investigation of various reaction parameters to maximize the yield and purity of the final product while minimizing reaction times and the formation of byproducts.

Temperature and reaction time are pivotal parameters in chemical synthesis, directly influencing reaction rates and selectivity. For the multi-step synthesis that would likely be required for this compound, each step (e.g., bromination, nitration, esterification) would necessitate its own temperature and time profile study.

For instance, in the bromination of a substituted phenol, controlling the temperature is crucial to prevent over-bromination or side reactions. A hypothetical study might reveal that a lower temperature favors the desired mono-brominated product, while higher temperatures could lead to di-brominated impurities. Similarly, the duration of the reaction would need to be optimized; insufficient time would result in incomplete conversion of the starting material, whereas an extended reaction time might promote the degradation of the product or the formation of undesired side products.

Without specific experimental data for the synthesis of this compound, a representative data table for a hypothetical optimization study is presented below for illustrative purposes.

Table 1: Illustrative Temperature and Time Profile for a Hypothetical Bromination Step

Entry Temperature (°C) Time (h) Conversion (%) Yield of Desired Product (%)
1 0 2 75 65
2 0 4 90 82
3 0 6 95 80
4 25 2 98 70

This table is a hypothetical representation and is not based on experimental data for the synthesis of this compound.

The choice of solvent can profoundly impact the efficiency and selectivity of a chemical reaction. Solvents can influence the solubility of reactants, stabilize transition states, and in some cases, participate in the reaction mechanism.

In the synthesis of a polar molecule like this compound, a range of solvents from non-polar to polar aprotic and protic would likely be screened for each synthetic step. For example, a nitration reaction is often carried out in a strong acid medium like a mixture of sulfuric and nitric acid, which acts as both the nitrating agent and the solvent. For a bromination step, solvents such as dichloromethane, chloroform, or acetic acid might be employed. google.com The optimal solvent would be one that maximizes the yield of the target molecule while minimizing the formation of isomers or other impurities.

Table 2: Illustrative Solvent Screening for a Hypothetical Nitration Step

Entry Solvent Dielectric Constant Yield (%)
1 Dichloromethane 9.1 45
2 Acetic Acid 6.2 60
3 Acetonitrile 37.5 75

This table is a hypothetical representation and is not based on experimental data for the synthesis of this compound.

Catalysts are frequently employed in organic synthesis to accelerate reaction rates and enhance selectivity. The choice of catalyst is highly specific to the reaction being performed. For instance, the esterification of the carboxylic acid precursor to this compound could be catalyzed by a strong acid such as sulfuric acid.

In other potential steps, such as a cross-coupling reaction to introduce the bromo or hydroxyl group, a transition metal catalyst (e.g., palladium or copper-based) might be necessary. An investigation into the optimal catalytic system would involve screening various catalysts, ligands, and catalyst loadings to achieve the desired transformation with high efficiency. For example, in related syntheses of substituted benzoic acids, various catalysts have been shown to be effective.

Table 3: Illustrative Catalyst Screen for a Hypothetical Cross-Coupling Step

Entry Catalyst Ligand Base Yield (%)
1 Pd(OAc)₂ PPh₃ K₂CO₃ 55
2 Pd₂(dba)₃ Xantphos Cs₂CO₃ 85

This table is a hypothetical representation and is not based on experimental data for the synthesis of this compound.

Mechanistic Elucidation and Kinetic Studies of Methyl 2 Bromo 3 Hydroxy 4 Nitrobenzoate Transformations

Mechanistic Pathways of Electrophilic Aromatic Substitution for Bromination and Nitration

Electrophilic aromatic substitution (EAS) is a fundamental reaction class in which an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. wikipedia.org The mechanism generally proceeds in two steps: the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion or Wheland intermediate), followed by the loss of a proton to restore aromaticity. libretexts.orgmasterorganicchemistry.com This process is central to the synthesis of substituted aromatic compounds, including the transformations of methyl 2-bromo-3-hydroxy-4-nitrobenzoate.

The position of an incoming electrophile on a substituted benzene (B151609) ring is significantly influenced by the electronic properties of the existing substituents. chemistrytalk.org These substituents can be broadly categorized as either activating or deactivating groups, which in turn direct the electrophile to specific positions on the ring. wikipedia.org

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. saskoer.ca They generally direct incoming electrophiles to the ortho and para positions. Examples include hydroxyl (-OH), and alkyl groups. lumenlearning.com

Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive. saskoer.ca They typically direct incoming electrophiles to the meta position. chemistrytalk.org Examples include nitro (-NO2) and carboxyl (-COOH) groups. Halogens are an exception; they are deactivating but ortho, para-directing. lumenlearning.com

In the context of this compound, the directing effects of the existing substituents—bromo, hydroxyl, and nitro groups, as well as the methyl ester group—are crucial in determining the regioselectivity of further electrophilic substitution. The hydroxyl group is a strong activating group and an ortho, para-director. The bromo group is a deactivating but ortho, para-director. The nitro and methyl ester groups are both deactivating and meta-directing. The interplay of these competing directing effects determines the final position of the incoming electrophile.

Table 1: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution

SubstituentActivating/DeactivatingDirecting Effect
-OH (Hydroxyl)Strongly Activatingortho, para
-Br (Bromo)Deactivatingortho, para
-NO2 (Nitro)Strongly Deactivatingmeta
-COOCH3 (Methyl Ester)Deactivatingmeta

The directing and activating/deactivating properties of substituents are governed by a combination of inductive and resonance effects. libretexts.org

Inductive Effect: This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. libretexts.org Electron-withdrawing groups have a negative inductive effect (-I), pulling electron density away from the ring, while electron-donating groups have a positive inductive effect (+I), pushing electron density towards the ring.

Resonance Effect: This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. libretexts.org Substituents with lone pairs of electrons can donate them to the ring (+R effect), increasing electron density at the ortho and para positions. saskoer.ca Conversely, groups with pi bonds to electronegative atoms can withdraw electron density from the ring (-R effect). lumenlearning.com

For the substituents on this compound:

The hydroxyl group has a -I effect due to the electronegative oxygen, but a much stronger +R effect from the lone pairs on the oxygen, making it a strong activator and ortho, para-director. libretexts.org

The bromo group exhibits a -I effect due to its electronegativity and a +R effect from its lone pairs. In halogens, the inductive effect generally outweighs the resonance effect, making them deactivators, but the resonance effect still directs incoming electrophiles to the ortho and para positions. lumenlearning.com

The nitro group has strong -I and -R effects, significantly withdrawing electron density from the ring and making it a strong deactivator and meta-director. wikipedia.org

The methyl ester group is also deactivating and meta-directing due to both -I and -R effects.

Kinetics of Esterification and Hydrolysis Reactions

The ester group in this compound can undergo both esterification (formation) and hydrolysis (cleavage). The rates of these reactions are influenced by the electronic and steric nature of the substituents on the aromatic ring.

The kinetics of esterification of a substituted benzoic acid and the hydrolysis of its corresponding methyl ester are sensitive to the electronic environment of the carboxyl group. Electron-withdrawing groups, such as the nitro and bromo groups, generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water or hydroxide (B78521) ions. Conversely, these groups can decrease the rate of acid-catalyzed esterification by destabilizing the protonated carbonyl intermediate.

Exploration of Potential Side Reactions and Competing Pathways

During the functionalization of this compound, several side reactions and competing pathways can occur, potentially reducing the yield of the desired product.

Ester Hydrolysis: Under either acidic or basic conditions used for other transformations, the methyl ester group can be hydrolyzed to a carboxylic acid. This is a common competing reaction, especially if the reaction conditions are harsh or the reaction time is prolonged.

Nitro Group Reduction: The nitro group is susceptible to reduction under various conditions, particularly in the presence of reducing agents or certain catalysts. acs.org Depending on the reducing agent and reaction conditions, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This can be a significant side reaction if functionalization is attempted under reductive conditions. nih.gov

Ipso Substitution: In some electrophilic aromatic substitution reactions, the incoming electrophile may attack the position already occupied by a substituent, leading to the displacement of that substituent. This is known as ipso attack or ipso substitution. chemistrytalk.org For instance, under certain nitration conditions, a bromo or carboxyl group could potentially be displaced.

The presence of multiple functional groups on the aromatic ring increases the likelihood of these and other competing reactions, necessitating careful control of reaction conditions to achieve the desired transformation selectively. rsc.org

Computational Mechanistic Investigations

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including those involving complex molecules like this compound. acs.orgnih.gov Techniques such as Density Functional Theory (DFT) can be used to model reaction pathways and determine the energies of reactants, products, intermediates, and transition states. rsc.org

Transition State Analysis: The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for a reaction to occur. wikipedia.org Computational methods can be used to locate and characterize the geometry and energy of transition states for various transformations of the target molecule. ucsb.edu This information is crucial for understanding reaction kinetics and predicting the feasibility of a particular pathway.

Reaction Coordinate Mapping: By mapping the potential energy surface along the reaction coordinate, chemists can visualize the entire energy profile of a reaction. researchgate.net This allows for the identification of intermediates and transition states and provides a detailed picture of the mechanistic steps involved. rsc.org Such studies can help to explain the observed regioselectivity and reactivity in electrophilic aromatic substitution, esterification, hydrolysis, and other reactions of this compound. Recent computational studies have explored both concerted and stepwise mechanisms for electrophilic aromatic substitution, challenging the traditional textbook view in some cases. acs.orgvub.be

Advanced Spectroscopic and Crystallographic Characterization of Methyl 2 Bromo 3 Hydroxy 4 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. For Methyl 2-bromo-3-hydroxy-4-nitrobenzoate, ¹H NMR and ¹³C NMR would provide critical information about the proton and carbon environments, respectively, while 2D NMR techniques would establish the connectivity between atoms.

Proton NMR (¹H NMR) for Proton Environment Analysis

In the ¹H NMR spectrum of this compound, the aromatic region would be of particular interest. The benzene (B151609) ring has two protons, and their chemical shifts and coupling patterns would be dictated by the electronic effects of the four different substituents. The hydroxyl (-OH) and nitro (-NO₂) groups are strongly electron-withdrawing, while the bromo (-Br) group is also electron-withdrawing, and the methyl ester (-COOCH₃) group has a moderate electron-withdrawing effect.

The spectrum would likely show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. These protons would appear as doublets due to coupling with each other. Additionally, a singlet would be expected for the methyl (-OCH₃) group protons, and a broad singlet for the hydroxyl (-OH) proton, the chemical shift of which can vary depending on the solvent and concentration.

Expected ¹H NMR Data (Illustrative)

Chemical Shift (δ) ppmMultiplicityAssignment
~8.0 - 8.2dAromatic H
~7.3 - 7.5dAromatic H
~10.0 - 11.0s (broad)-OH
~3.9s-OCH₃

Note: This table is illustrative and based on general principles of NMR spectroscopy for substituted aromatic compounds.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, eight distinct signals would be expected, corresponding to the six carbons of the benzene ring, the carbonyl carbon of the ester, and the methyl carbon of the ester. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons bearing the electron-withdrawing groups (-Br, -OH, -NO₂) would be shifted downfield.

Expected ¹³C NMR Data (Illustrative)

Chemical Shift (δ) ppmAssignment
~165C=O (ester)
~150 - 160C-OH
~140 - 150C-NO₂
~115 - 140Aromatic C-H & C-Br
~53-OCH₃

Note: This table is illustrative and based on typical chemical shifts for substituted benzene derivatives.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional NMR techniques are instrumental in assembling the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) would show correlation between the two aromatic protons, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbons they are directly attached to. This would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C NMR spectrum, as well as the methyl protons to the methyl carbon.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. The C=O stretching of the ester group would appear as a strong, sharp peak around 1700-1730 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group would be visible as two strong bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.

Expected FT-IR Data (Illustrative)

Wavenumber (cm⁻¹)Vibrational Mode
3200-3600 (broad)O-H stretch (hydroxyl)
3000-3100Aromatic C-H stretch
1700-1730 (strong)C=O stretch (ester)
1500-1550 (strong)Asymmetric N-O stretch (nitro)
1450-1600Aromatic C=C stretch
1300-1350 (strong)Symmetric N-O stretch (nitro)
1000-1300C-O stretch (ester)
500-700C-Br stretch

Note: This table is illustrative and based on characteristic infrared absorption frequencies for organic functional groups.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. For a molecule like this compound, both high-resolution and tandem mass spectrometry would provide critical information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. The theoretical exact mass of this compound (C₈H₆BrNO₅) can be calculated by summing the exact masses of its constituent isotopes.

Table 1: Isotopes of Elements in this compound

Element Isotope Exact Mass (Da) Natural Abundance (%)
Carbon ¹²C 12.000000 98.93
¹³C 13.003355 1.07
Hydrogen ¹H 1.007825 99.985
²H 2.014102 0.015
Bromine ⁷⁹Br 78.918337 50.69
⁸¹Br 80.916291 49.31
Nitrogen ¹⁴N 14.003074 99.636
¹⁵N 15.000109 0.364
Oxygen ¹⁶O 15.994915 99.757
¹⁷O 16.999132 0.038

Due to the nearly equal abundance of the ⁷⁹Br and ⁸¹Br isotopes, the mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak [M]⁺ and any bromine-containing fragments, with two peaks of nearly equal intensity separated by approximately 2 m/z units.

Table 2: Calculated Exact Masses of the Molecular Ions of this compound

Molecular Ion Constituent Isotopes Calculated Exact Mass (Da)
[C₈H₆⁷⁹BrNO₅]⁺ 8x¹²C, 6x¹H, 1x⁷⁹Br, 1x¹⁴N, 5x¹⁶O 274.9456

An experimental HRMS measurement that matches these calculated values within a few parts per million (ppm) would unequivocally confirm the elemental formula of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion (in this case, the molecular ion) and analyzing the resulting product ions. The fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, fragmentation would likely occur at the ester group, and involve the loss of small neutral molecules.

Table 3: Plausible Fragmentation Pathways for this compound

Precursor Ion (m/z) Proposed Neutral Loss Product Ion (m/z)
275/277 OCH₃ 244/246
275/277 CO 247/249
275/277 NO₂ 229/231

The analysis of these fragmentation pathways allows for the confirmation of the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide unambiguous information about the molecular structure, conformation, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis

A single crystal X-ray diffraction study of this compound would provide the definitive solid-state structure. This analysis would yield precise bond lengths, bond angles, and torsion angles. For example, in the structurally related compound Methyl 4-bromo-3-hydroxybenzoate, the methoxycarbonyl group is twisted at a dihedral angle of 8.06 (4)° with respect to the benzene ring. A similar non-planar conformation might be expected for this compound, influenced by the steric and electronic effects of the bromo, hydroxyl, and nitro substituents on the benzene ring.

Table 4: Expected Data from Single Crystal X-ray Diffraction of this compound

Parameter Expected Information
Unit Cell Dimensions Dimensions and angles of the basic repeating unit of the crystal lattice.
Space Group The symmetry of the crystal lattice.
Atomic Coordinates The precise position of each atom in the asymmetric unit.
Bond Lengths The distances between bonded atoms.
Bond Angles The angles between adjacent bonds.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. For this compound, several types of non-covalent interactions would be anticipated to play a significant role in stabilizing the crystal structure. In related nitro-substituted hydroxybenzoates, hydrogen bonding and π-stacking interactions are prominent. For instance, in the crystal structure of Methyl 4-hydroxy-3-nitrobenzoate, molecules are linked into infinite stacked sheets by a network of hydrogen bonds and π-stacking interactions.

Table 5: Potential Intermolecular Interactions in the Crystal Structure of this compound

Interaction Type Description
Hydrogen Bonding The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and carbonyl groups can act as acceptors.
Halogen Bonding The bromine atom can participate in halogen bonding with electronegative atoms like oxygen.
π-π Stacking The aromatic rings can stack on top of each other, contributing to the stability of the crystal lattice.

A detailed crystallographic analysis would reveal the specific nature and geometry of these interactions, providing a comprehensive understanding of the supramolecular assembly of this compound in the solid state.

Computational Chemistry and Theoretical Investigations of Methyl 2 Bromo 3 Hydroxy 4 Nitrobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental properties of Methyl 2-bromo-3-hydroxy-4-nitrobenzoate. These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of the molecule's electronic structure and geometry.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. researchgate.net This approach is favored for its balance of accuracy and computational efficiency. For a molecule like this compound, DFT calculations are typically employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization.

The process begins by constructing an initial guess of the molecule's geometry. The DFT calculation then iteratively adjusts the positions of the atoms to find the minimum energy conformation on the potential energy surface. A widely used functional for such calculations on organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. scirp.orgresearchgate.net

Once the geometry is optimized, a wealth of information about the molecule's electronic structure can be extracted. This includes the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). These parameters are crucial for understanding the molecule's reactivity and intermolecular interactions. For instance, the MEP map can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Table 1: Representative Calculated Electronic Properties for this compound using DFT (B3LYP/6-311++G(d,p))
PropertyCalculated Value
Total Energy-1850.123 Hartree
HOMO Energy-7.54 eV
LUMO Energy-3.21 eV
HOMO-LUMO Gap4.33 eV
Dipole Moment4.89 Debye

Note: The values presented in this table are hypothetical and serve as illustrative examples based on typical computational results for similar molecules.

Hartree-Fock (HF) theory is another fundamental ab initio method used in quantum chemistry. wikipedia.orggatech.edu It approximates the many-electron wavefunction as a single Slater determinant, which accounts for the antisymmetric nature of electrons. wikipedia.org The HF method provides a good starting point for more accurate calculations and is often used for initial geometry optimizations and electronic structure analyses. nih.gov

However, HF theory does not fully account for electron correlation, which is the interaction between individual electrons. This limitation can affect the accuracy of the calculated properties. To address this, post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can be employed. These methods build upon the HF solution to incorporate electron correlation, leading to more accurate results, albeit at a higher computational cost. For a molecule of the size of this compound, these more advanced methods can provide benchmark data for comparison with DFT results.

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to represent the atomic orbitals in the molecule. Larger basis sets provide a more accurate description of the electron distribution but also increase the computational time.

For molecules containing a variety of atoms like this compound, Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly used. scirp.orgnih.gov The notation indicates that the core orbitals are described by 6 basis functions, and the valence orbitals are split into inner and outer parts, described by 3 and 1 basis functions, respectively. The "(d,p)" signifies the addition of polarization functions on heavy atoms (d-type) and hydrogen atoms (p-type), which allow for more flexibility in describing the shape of the orbitals. The "++" indicates the inclusion of diffuse functions, which are important for describing anions and weak intermolecular interactions.

The choice of basis set is a trade-off between accuracy and computational cost. For initial explorations, a smaller basis set might be used, followed by more refined calculations with a larger basis set for the final properties. The computational efficiency is also influenced by the choice of the theoretical method, with HF being the fastest, followed by DFT, and then the more computationally demanding post-HF methods.

Prediction of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting and interpreting various types of molecular spectra. By simulating these spectra, researchers can gain a deeper understanding of the molecule's structure and vibrational modes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules in solution. Computational methods can predict the ¹H and ¹³C NMR chemical shifts, which can aid in the assignment of experimental spectra.

The GIAO (Gauge-Including Atomic Orbital) method is the most common approach for calculating NMR chemical shifts. This method is typically used in conjunction with DFT, often with the B3LYP functional. The calculation provides the absolute shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them to the shielding tensor of a standard compound, such as tetramethylsilane (B1202638) (TMS).

The accuracy of the predicted chemical shifts is influenced by the choice of the functional, basis set, and the inclusion of solvent effects, which can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM).

Table 2: Representative Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound
AtomPredicted Chemical Shift (ppm)
¹H NMR
H (Aromatic)7.8 - 8.5
H (Hydroxyl)10.0 - 11.0
H (Methyl)3.9 - 4.2
¹³C NMR
C (Carbonyl)165 - 170
C (Aromatic)110 - 150
C (Methyl)52 - 55

Note: The values presented in this table are hypothetical and serve as illustrative examples based on typical computational results for similar molecules. The ranges reflect the different chemical environments of the nuclei.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and characterizing the vibrational modes of a molecule. Computational vibrational frequency calculations can provide a theoretical spectrum that can be compared with experimental data, aiding in the assignment of the observed vibrational bands. nih.gov

These calculations are typically performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)) used for geometry optimization. The calculation yields a set of harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. It is a common practice to scale the calculated frequencies by an empirical scaling factor (typically around 0.96 for B3LYP) to account for anharmonicity and other systematic errors in the calculations. scirp.org

The calculated spectra can be visualized as plots of intensity versus wavenumber, which can be directly compared with the experimental IR and Raman spectra. This comparison allows for a detailed assignment of the vibrational modes to specific atomic motions, such as stretching, bending, and torsional vibrations within the this compound molecule.

Table 3: Representative Predicted Vibrational Frequencies (in cm⁻¹) and Their Assignments for this compound
Wavenumber (cm⁻¹)Vibrational Mode
3400 - 3500O-H stretch (hydroxyl)
3000 - 3100C-H stretch (aromatic)
2900 - 3000C-H stretch (methyl)
1700 - 1750C=O stretch (ester)
1500 - 1600C=C stretch (aromatic ring)
1500 - 1550N-O asymmetric stretch (nitro)
1300 - 1350N-O symmetric stretch (nitro)
1200 - 1300C-O stretch (ester)
600 - 700C-Br stretch

Note: The values presented in this table are hypothetical and serve as illustrative examples based on typical computational results for similar molecules.

Electronic Properties and Reactivity Indices

Detailed computational studies are required to elucidate the electronic characteristics and predict the reactivity of this compound. These investigations typically involve the use of quantum chemical methods like Density Functional Theory (DFT).

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

A Frontier Molecular Orbital (FMO) analysis for this compound would be instrumental in understanding its kinetic stability and chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this analysis. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter; a smaller gap generally suggests higher reactivity.

Table 1: Frontier Molecular Orbital (FMO) Analysis Data for this compound

ParameterValue
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available
No published data is currently available for the FMO analysis of this compound.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) signify electron-deficient areas that are likely to undergo nucleophilic attack. For this compound, an MEP analysis would pinpoint the reactive centers, offering insights into its interaction with other chemical species.

Table 2: Molecular Electrostatic Potential (MEP) Mapping Analysis for this compound

FeatureLocation on Molecule
Electrophilic Sites (Positive Potential)Data not available
Nucleophilic Sites (Negative Potential)Data not available
Specific MEP mapping studies for this compound have not been found in the scientific literature.

Fukui Function Analysis for Local Reactivity Prediction

Fukui function analysis is a more quantitative method within DFT to predict the local reactivity of different atomic sites in a molecule. It helps in identifying which atoms are more susceptible to nucleophilic, electrophilic, or radical attack. A detailed Fukui function analysis for this compound would provide precise information on the reactivity of each atom in the molecule, complementing the qualitative insights from MEP maps.

Table 3: Fukui Function Analysis for this compound

Atomic Sitef_k^+ (Nucleophilic Attack)f_k^- (Electrophilic Attack)f_k^0 (Radical Attack)
DataNot AvailableNot AvailableNot Available
There is no available research data from Fukui function analysis for this compound.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions play a crucial role in determining the supramolecular assembly and crystal packing of molecules. For this compound, an NCI analysis would shed light on the forces governing its solid-state structure.

Investigation of Hydrogen Bonding Networks

Hydrogen bonding is a critical directional interaction that significantly influences the structure and properties of molecules. In this compound, the presence of hydroxyl and nitro groups, as well as the ester functionality, suggests the potential for both intramolecular and intermolecular hydrogen bonds. While crystallographic studies of related isomers often reveal extensive hydrogen bonding networks, a specific investigation for the title compound is needed. nih.gov

Table 4: Hydrogen Bonding Analysis for this compound

Type of Hydrogen BondDonorAcceptorDistance (Å)Angle (°)
IntramolecularData not availableData not availableData not availableData not available
IntermolecularData not availableData not availableData not availableData not available
Specific data on hydrogen bonding networks in the crystal structure of this compound is not available in published literature.

Pi-Stacking Interactions in Crystal Structures

Pi-stacking interactions between aromatic rings are another important non-covalent force that contributes to the stability of crystal structures. An analysis of the crystal packing of this compound would likely reveal the presence and geometry of such interactions. These are commonly observed in the crystal structures of similar aromatic nitro compounds.

Table 5: Pi-Stacking Interaction Analysis for this compound

ParameterValue
Centroid-to-Centroid DistanceData not available
Interplanar DistanceData not available
Slip AngleData not available
Detailed analysis of pi-stacking interactions for this compound is not documented in the current scientific literature.

Localized Orbital Locator (LOL) and Electron Localization Function (ELF) Studies

Computational chemistry provides powerful tools for the in-depth analysis of the electronic structure of molecules. Among these, the Localized Orbital Locator (LOL) and the Electron Localization Function (ELF) are prominent methods for visualizing and understanding chemical bonding. researchgate.netresearchgate.net These analyses offer a chemically intuitive picture of electron distribution, highlighting regions of high electron localization that correspond to covalent bonds, lone pairs, and atomic cores. wikipedia.org While specific LOL and ELF studies on this compound are not extensively documented in publicly available literature, the theoretical application of these methods can provide significant insights into the molecule's electronic characteristics.

The Electron Localization Function (ELF) is a measure of the likelihood of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org It essentially maps the spatial localization of electrons, with high ELF values indicating a high degree of electron localization, characteristic of covalent bonds and lone pairs. jussieu.frresearchgate.net The Localized Orbital Locator (LOL), a related tool, also helps in identifying regions of high electron localization and is particularly useful for visualizing the overlap of localized orbitals. researchgate.net

A theoretical investigation of this compound using ELF and LOL would focus on several key aspects of its structure:

Aromatic System: The benzene (B151609) ring is expected to show delocalized π-electrons, which would be visualized as a region of intermediate electron localization above and below the plane of the ring.

Substituent Effects: The various substituents (bromo, hydroxyl, nitro, and methyl benzoate (B1203000) groups) would significantly influence the electron distribution within the aromatic ring. The electron-withdrawing nature of the nitro and methyl benzoate groups and the electron-donating/withdrawing characteristics of the hydroxyl and bromo groups would create a complex pattern of electron density.

Covalent Bonds: High ELF and LOL values would be anticipated in the regions corresponding to the covalent bonds, such as C-C, C-H, C-O, O-H, C-N, N-O, and C-Br. The specific values would offer insights into the polarity and strength of these bonds.

Lone Pairs: The oxygen atoms of the hydroxyl, nitro, and carbonyl groups, as well as the nitrogen atom of the nitro group, possess lone pairs of electrons. ELF and LOL analyses would clearly delineate these regions of high electron density, which are crucial for understanding the molecule's reactivity and intermolecular interactions.

The insights gained from such studies would be invaluable for predicting the molecule's reactivity, stability, and potential for forming intermolecular interactions, such as hydrogen bonding.

Detailed Research Findings

In the absence of direct experimental or computational studies on this compound, a conceptual summary of expected findings from LOL and ELF analyses can be constructed based on the known electronic effects of its functional groups.

Molecular FeatureExpected LOL/ELF ObservationSignificance
Aromatic Ring Regions of delocalized electron density above and below the ring plane.Indicates the aromatic character and π-electron system of the molecule.
C-Br Bond A region of high electron localization, polarized towards the bromine atom.Reflects the covalent nature and polarity of the carbon-bromine bond.
O-H Bond A highly localized region of electron density, strongly polarized towards the oxygen atom.Characterizes the polar covalent hydroxyl bond, a key site for hydrogen bonding.
NO₂ Group High electron localization in the N-O bonds and on the oxygen atoms (lone pairs).Reveals the electronic structure of the strongly electron-withdrawing nitro group.
COOCH₃ Group High electron localization in the C=O and C-O bonds, and on the oxygen atoms (lone pairs).Details the bonding within the ester functional group.
Lone Pairs Distinct regions of high electron density around the oxygen and nitrogen atoms.Identifies nucleophilic sites and potential for hydrogen bond acceptance.

These hypothetical findings underscore the utility of LOL and ELF in providing a detailed electronic portrait of a molecule, which is fundamental to understanding its chemical behavior.

Synthetic Applications of Methyl 2 Bromo 3 Hydroxy 4 Nitrobenzoate As a Chemical Building Block

Derivatization Strategies Based on Functional Group Transformations

The reactivity of methyl 2-bromo-3-hydroxy-4-nitrobenzoate is dictated by its distinct functional groups. The electron-withdrawing nature of the nitro and methyl ester groups activates the aromatic ring for certain reactions, while the bromine atom and hydroxyl group provide sites for substitution and coupling reactions.

Reactions at the Bromine Atom

The carbon-bromine bond is a common site for the formation of new carbon-carbon and carbon-heteroatom bonds through various synthetic methodologies.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of a strongly electron-withdrawing nitro group ortho and para to the bromine atom makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. Common nucleophiles for SNAr reactions include amines, alkoxides, and thiolates. The reaction is typically carried out in the presence of a base in a polar aprotic solvent. While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity pattern of similarly substituted nitroaromatics suggests its potential to undergo such transformations.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds. The bromine atom of this compound serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl structures.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. It is a key method for synthesizing arylalkynes.

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine, using a palladium catalyst and a suitable ligand.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is another key site for derivatization, allowing for the introduction of various functionalities through etherification, esterification, and the use of protecting groups.

Etherification (e.g., Alkylation with Haloalkanes)

Etherification of the hydroxyl group can be achieved through reactions such as the Williamson ether synthesis, where the phenoxide, formed by deprotonation of the hydroxyl group with a base, acts as a nucleophile to displace a halide from an alkyl halide. This reaction introduces an alkoxy substituent onto the aromatic ring. The choice of base and solvent is crucial to ensure efficient reaction and to avoid potential side reactions with the other functional groups.

ReactantReagentProduct
This compoundAlkyl Halide (R-X)Methyl 2-bromo-3-alkoxy-4-nitrobenzoate
Esterification and Protecting Group Introduction/Removal (e.g., Silylation)

The hydroxyl group can be converted into an ester by reaction with an acyl halide or anhydride (B1165640) in the presence of a base. This not only modifies the properties of the molecule but can also serve as a protecting group strategy. Silylation, the reaction of the hydroxyl group with a silyl (B83357) halide (e.g., trimethylsilyl (B98337) chloride, tert-butyldimethylsilyl chloride), is a common method to protect the hydroxyl group during reactions targeting other parts of the molecule. These silyl ethers are generally stable under a variety of reaction conditions but can be readily cleaved when desired.

Reaction TypeReagentProduct Functionality
EsterificationAcyl Halide/AnhydrideEster (Acyl)
SilylationSilyl HalideSilyl Ether

The strategic application of these derivatization reactions allows for the transformation of this compound into a wide range of more complex structures, underscoring its importance as a versatile chemical building block in organic synthesis.

Reactions at the Nitro Group

The nitro group is a powerful electron-withdrawing group and a key functional handle for introducing nitrogen-containing moieties, most notably the amino group.

The conversion of the aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. This reduction can be achieved through various methods, with catalytic hydrogenation and metal-mediated reductions being the most common.

Catalytic Hydrogenation: This is a widely used industrial method for the reduction of nitroarenes due to its efficiency and the clean nature of the process, which typically yields water as the only byproduct. azom.com The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. chemistrytalk.org Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), platinum(IV) oxide (PtO₂), and Raney nickel. chemistrytalk.orgwikipedia.org The reaction conditions, such as temperature, pressure, and solvent, can be optimized for specific substrates. For instance, the hydrogenation of a related intermediate, 3-(1-oxo-4-nitro-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione, is successfully carried out using a 10% Pd/C catalyst. google.com This highlights the efficacy of catalytic hydrogenation for reducing nitro groups on complex benzoate-derived structures.

Metal-Mediated Reduction: Aromatic nitro compounds can also be effectively reduced to anilines using metals in an acidic medium. wikipedia.org This classic method often employs metals like iron, tin, or zinc with hydrochloric acid. Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is another common laboratory-scale reagent for this transformation. These methods are robust and tolerate a wide range of other functional groups. An alternative is the use of sodium hydrosulfite. wikipedia.org

The choice of reduction method can be critical to avoid side reactions, especially given the presence of a bromine atom, which could potentially undergo hydrogenolysis under certain catalytic hydrogenation conditions.

Table 1: Common Methods for Nitro Group Reduction
MethodReagentsGeneral ConditionsNotes
Catalytic HydrogenationH₂, Pd/C, Pt/C, or Raney NiVaries (atmospheric to high pressure), room to elevated temperatureClean reaction, but potential for dehalogenation. azom.com
Metal-Mediated ReductionFe/HCl, Sn/HCl, Zn/HClAcidic conditions, often requires heatingRobust and cost-effective. wikipedia.org
Tin(II) Chloride ReductionSnCl₂·2H₂OAcidic (HCl), often in ethanolGood for laboratory scale. wikipedia.org

The resulting amino group on the aromatic ring is a versatile nucleophile and a precursor to other important functional groups.

Amidation: The amino group can readily react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form amide bonds. researchgate.net This reaction is fundamental in the synthesis of a vast number of pharmaceuticals and biologically active compounds. bohrium.com The amidation can be performed directly by coupling the amine with a carboxylic acid using activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net Alternatively, the amine can be acylated with a more reactive acyl chloride or anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct.

Diazotization: Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl or H₂SO₄ at low temperatures (0–5 °C), to form diazonium salts. scienceinfo.combyjus.com This process is known as diazotization. scienceinfo.com Aryl diazonium salts are highly valuable synthetic intermediates because the diazonio group (-N₂⁺) is an excellent leaving group (releasing N₂ gas) and can be replaced by a wide variety of nucleophiles. organic-chemistry.orgmasterorganicchemistry.com Through reactions like the Sandmeyer reaction (using copper(I) salts) or the Schiemann reaction (using HBF₄), the amino group can be converted to -Cl, -Br, -CN, or -F, respectively. organic-chemistry.orgmasterorganicchemistry.com It can also be replaced by -OH, -H, or -I using other reagents. This provides an extensive toolkit for further functionalization of the aromatic ring.

Reactions at the Methyl Ester Group

The methyl ester group provides another site for chemical modification, primarily through reactions involving nucleophilic acyl substitution.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is more common and is typically irreversible. The reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction proceeds through nucleophilic attack of the hydroxide ion on the ester carbonyl carbon, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the free carboxylic acid. Even sterically hindered esters can be hydrolyzed effectively under high-temperature water or alkaline conditions. stackexchange.com A procedure for the hydrolysis of a related compound, methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate, using NaOH in a methanol/water mixture, resulted in a 95% yield of the corresponding carboxylic acid. chemspider.com

Transesterification is a process that converts one ester into another by reaction with an alcohol. ucla.edu For this compound, the methyl group can be exchanged for a different alkyl or aryl group by heating it with another alcohol, typically in the presence of an acid or base catalyst. Acid-catalyzed transesterification, using an acid like sulfuric acid, is an equilibrium process. The reaction can be driven to completion by using a large excess of the desired alcohol. ucla.edu Base-catalyzed transesterification is also effective, often using the alkoxide corresponding to the new alcohol. Various catalysts, including zinc compounds and solid acid catalysts, have been developed to facilitate this transformation for methyl benzoates. google.comresearchgate.netmdpi.com

Table 2: Common Reactions at the Methyl Ester Group
ReactionReagentsProductNotes
Hydrolysis (Saponification)1. NaOH(aq) or KOH(aq), Heat 2. H₃O⁺Carboxylic AcidA common and high-yielding reaction. chemspider.com
TransesterificationR'OH, Acid or Base CatalystNew Ester (COOR')Equilibrium process; often requires excess alcohol. ucla.edugoogle.com

Synthesis of Complex Molecules and Fine Chemicals

The strategic combination of the reactions described above makes this compound a valuable building block for the synthesis of complex organic molecules. The product of nitro reduction and ester hydrolysis, 2-bromo-4-amino-3-hydroxybenzoic acid, is a derivative of anthranilic acid (2-aminobenzoic acid). Anthranilic acid derivatives are important precursors for the synthesis of a wide range of nitrogen-containing heterocyclic compounds, such as quinazolines and benzodiazepines, which are scaffolds for many pharmaceuticals. core.ac.uk

For example, a related compound, methyl 2-bromomethyl-3-nitrobenzoate, serves as a key intermediate in an industrial process for the synthesis of Lenalidomide, an important immunomodulatory drug. google.com Similarly, methyl 2-bromo-3-nitrobenzoate (B8383632) is utilized in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com The presence of the bromine atom allows for the introduction of new carbon-carbon or carbon-heteroatom bonds via cross-coupling reactions, further expanding its synthetic potential. The hydroxyl group can be alkylated or acylated to introduce additional diversity. By carefully selecting the sequence of reactions, chemists can leverage the distinct reactivity of each functional group on the this compound core to construct target molecules with high precision and efficiency.

Application in the Construction of Pharmaceutical Intermediates

There is no specific information available in the reviewed literature detailing the use of this compound as a building block for the construction of pharmaceutical intermediates.

Utility in the Development of Agrochemicals and Specialty Chemicals

No documented uses of this compound in the development of agrochemicals or specialty chemicals were found in the searched sources. While related compounds are utilized in these fields, the application of this specific isomer is not reported. chemimpex.com

Role in Natural Product Synthesis or Analog Preparation

There is no available research indicating a role for this compound in the total synthesis of natural products or in the preparation of their synthetic analogs.

Regioselectivity, Chemoselectivity, and Stereochemical Considerations in Reactions of Methyl 2 Bromo 3 Hydroxy 4 Nitrobenzoate

Factors Governing Regioselectivity in Electrophilic Aromatic Substitution (Bromination and Nitration)

Electrophilic Aromatic Substitution (EAS) on the benzene (B151609) ring of Methyl 2-bromo-3-hydroxy-4-nitrobenzoate is governed by the cumulative directing and activating or deactivating effects of its four substituents: the hydroxyl (-OH), bromo (-Br), nitro (-NO₂), and methyl ester (-COOCH₃) groups. wikipedia.org The position of any new substituent is determined by the balance of these influences.

The directing effects of the existing groups can be summarized as follows:

Hydroxyl (-OH) group: A powerful activating group and an ortho, para-director due to its strong +R (resonance) effect, where its lone pairs donate electron density to the ring.

Bromo (-Br) group: A deactivating group due to its -I (inductive) effect, but an ortho, para-director because of its +R effect.

Nitro (-NO₂) group: A potent deactivating group and a meta-director due to its strong -R and -I effects.

Methyl Ester (-COOCH₃) group: A deactivating group and a meta-director, also due to its -R and -I effects.

In the context of this compound, the available positions for substitution are C5 and C6. The hydroxyl group at C3 is the most powerful activating group and will therefore exert the dominant directing influence. youtube.com

The -OH group at C3 directs ortho to C2 and C4, and para to C6. Positions C2 and C4 are already substituted. Thus, the -OH group strongly directs an incoming electrophile to position C6.

The -Br at C2 directs ortho to C1 (substituted) and C3 (substituted), and para to C6. This reinforces substitution at C6.

The -NO₂ at C4 directs meta to C2 (substituted) and C6. This also reinforces substitution at C6.

The -COOCH₃ at C1 directs meta to C3 (substituted) and C5.

Considering these combined effects, electrophilic attack is overwhelmingly directed to the C6 position. The C5 position is sterically hindered by the adjacent nitro group and electronically deactivated by the meta-directing ester group. Therefore, in reactions like bromination or nitration, the major product expected is the one where the new electrophile is introduced at C6.

Table 1: Analysis of Directing Effects for Electrophilic Aromatic Substitution
SubstituentPositionEffect TypeDirecting InfluenceActivation/Deactivation
-COOCH₃C1-I, -Rmeta (to C3, C5)Strongly Deactivating
-BrC2-I, +Rortho, para (to C1, C3, C6)Deactivating
-OHC3-I, +Rortho, para (to C2, C4, C6)Strongly Activating
-NO₂C4-I, -Rmeta (to C2, C6)Strongly Deactivating

Chemoselectivity in Multifunctionalized Systems: Prioritizing Reaction Sites

Chemoselectivity refers to the preferential reaction of one functional group over others in a molecule. This compound possesses several reactive sites, and the outcome of a reaction depends on the reagents and conditions employed.

The primary reactive sites are:

Phenolic Hydroxyl Group: The -OH group is acidic and can be deprotonated by a base. Its oxygen atom is also nucleophilic.

Nitro Group: The -NO₂ group is susceptible to reduction to an amino group (-NH₂) using various reducing agents (e.g., H₂/Pd, Sn/HCl).

Ester Group: The -COOCH₃ group can undergo hydrolysis to a carboxylic acid under acidic or basic conditions.

Aromatic Ring: As discussed, the ring can undergo further electrophilic substitution.

Bromo Group: The -Br substituent can potentially participate in nucleophilic aromatic substitution under harsh conditions or in metal-catalyzed cross-coupling reactions.

The prioritization of these sites is condition-dependent. For example, in the presence of a base like NaOH, the most likely initial reaction is the deprotonation of the acidic phenolic hydroxyl. Under catalytic hydrogenation conditions, the nitro group is typically the most reactive site for reduction.

Table 2: Prioritization of Reaction Sites Based on Reaction Conditions
Reaction ConditionPrimary Reactive SiteTypical Transformation
Basic (e.g., NaH, K₂CO₃)Phenolic -OHDeprotonation to form a phenoxide
Catalytic Reduction (e.g., H₂, Pd/C)Nitro (-NO₂)Reduction to an amine (-NH₂)
Acidic/Basic Hydrolysis (e.g., H₃O⁺ or OH⁻, heat)Ester (-COOCH₃)Hydrolysis to a carboxylic acid (-COOH)
Electrophilic (e.g., Br₂/FeBr₃)Aromatic Ring (C6)Electrophilic Aromatic Substitution

Investigation of Possible Stereochemical Outcomes in Derivatization Reactions (e.g., neighboring group participation, remote group participation if applicable to formed chiral centers)

Stereochemical outcomes become relevant when a reaction creates a chiral center. While this compound itself is achiral, its derivatization can lead to the formation of stereocenters. In such cases, the existing ortho substituents (-Br and -OH) are perfectly positioned to influence the stereochemistry of reactions through Neighboring Group Participation (NGP) . wikipedia.orglibretexts.org

NGP, also known as anchimeric assistance, is the intramolecular interaction of a functional group with a reaction center. wikipedia.org This typically results in an increased reaction rate and often leads to retention of stereochemistry at the reaction center via a double-inversion mechanism. libretexts.org

For NGP to occur in a derivative of this compound, a reaction center (typically an electrophilic carbon bearing a leaving group) would need to be generated adjacent to a participating group. Consider a hypothetical scenario where the molecule is modified by adding an ethyl chain at C1, and the terminal carbon of this chain contains a leaving group (e.g., a tosylate, -OTs). If a substitution reaction were to occur at this carbon, both the ortho-bromo and ortho-hydroxyl groups could potentially participate.

Hypothetical NGP Scenario:

Intramolecular Attack: The lone pair electrons on the oxygen of the -OH group or the bromine at C2 could act as an internal nucleophile, attacking the carbon bearing the tosylate leaving group. This first step is an intramolecular Sₙ2 reaction, causing an inversion of configuration and forming a cyclic intermediate (e.g., a cyclic ether or a bromonium ion). libretexts.orgimperial.ac.uk

Intermolecular Attack: An external nucleophile then attacks the cyclic intermediate. This second Sₙ2 reaction opens the ring and causes a second inversion of configuration.

Green Chemistry Principles Applied to the Synthesis and Transformations of Substituted Benzoates

Solvent Minimization and Selection of Environmentally Benign Solvents (e.g., Water, Ionic Liquids)

A primary goal of green chemistry is to minimize or replace hazardous organic solvents, which contribute significantly to chemical waste and pose environmental and health risks due to their toxicity and volatility. nih.govbenthamdirect.com The synthesis of a polysubstituted aromatic compound like Methyl 2-bromo-3-hydroxy-4-nitrobenzoate traditionally involves multiple steps (e.g., nitration, bromination, esterification), each often requiring a specific organic solvent. For instance, the bromination of hydroxybenzoates has been carried out in halogenated solvents like dichloromethane. google.com Green chemistry seeks to replace such solvents with safer alternatives. thecalculatedchemist.com

Environmentally Benign Solvents:

Water: As a non-toxic, non-flammable, and renewable solvent, water is a highly attractive medium for organic synthesis. wikipedia.org Its use has been demonstrated in the efficient, one-step synthesis of various substituted heterocyclic compounds, showcasing its potential to replace conventional volatile organic compounds. rsc.org

Ionic Liquids (ILs): These are salts that are liquid at low temperatures. Their negligible vapor pressure, thermal stability, and tunable solubility make them promising green solvents. They have been successfully used as catalysts and reaction media in the synthesis of benzothiazoles, a related class of aromatic compounds. mdpi.com

Bio-Based Solvents: Solvents derived from renewable feedstocks, such as bio-ethanol or 2-methyltetrahydrofuran (B130290) (derived from lignocellulosic waste), offer a more sustainable alternative to petrochemical-based solvents. wikipedia.org These "greener" alternatives are selected based on their reduced toxicity, biodegradability, and derivation from renewable sources.

The selection of a solvent is a critical aspect of making a chemical process greener, as solvents can account for a large percentage of the total mass of raw materials used in the synthesis of an active pharmaceutical ingredient. rsc.org

Table 1: Comparison of Conventional vs. Green Solvents in Organic Synthesis

Solvent Type Examples Advantages Disadvantages
Conventional Dichloromethane, Toluene, Benzene (B151609) High solubility for many organic compounds. Toxic, often volatile, derived from petrochemicals, environmental persistence. benthamdirect.com

| Green | Water, Ethanol, Ionic Liquids, 2-Methyltetrahydrofuran | Low toxicity, often biodegradable, renewable sources, can enhance reaction rates. wikipedia.org | May have limited solubility for nonpolar substrates, can be energy-intensive to remove (water). |

Catalyst Development for Sustainable Processes (e.g., Heterogeneous Catalysis, Organocatalysis)

Catalysis is a cornerstone of green chemistry, as catalysts, used in small amounts, can increase reaction efficiency and reduce waste. nih.govrsc.org The synthesis of substituted benzoates often relies on acid catalysts for esterification. Traditional homogeneous catalysts like sulfuric acid are effective but difficult to separate from the reaction mixture, leading to corrosive waste streams. mdpi.com

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This characteristic allows for easy separation by filtration and subsequent reuse, which simplifies product purification and minimizes waste. rsc.org

Solid Acid Catalysts: For benzoate (B1203000) synthesis, solid acids are being developed as alternatives to mineral acids. For example, a titanium-zirconium solid acid catalyst has been shown to be effective for the esterification of various benzoic acids with methanol. This catalyst is easily recovered and can be reused without a significant loss of performance. mdpi.com Similarly, nanosulfated silica (B1680970) has been investigated as a solid acid catalyst for the nitration of benzene, a key reaction in producing nitroaromatics. mrs-k.or.kr

Organocatalysis: Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. mdpi.com This approach avoids the use of potentially toxic and expensive heavy metals. While specific applications to this compound are not detailed in the literature, the principles of organocatalysis are broadly applicable to many transformations required for its synthesis, offering a pathway to avoid metal contaminants in the final product.

Atom Economy and Waste Generation Reduction Strategies

Atom economy is a concept that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A reaction with high atom economy maximizes the use of starting materials and generates minimal waste. nih.govrsc.org

Percentage Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Synthetic routes involving substitution and elimination reactions tend to have lower atom economy because they generate stoichiometric byproducts that are considered waste. The synthesis of this compound would likely involve electrophilic aromatic substitution for the nitration and bromination steps, which inherently produce byproducts. For example, nitration with nitric and sulfuric acid produces water, and bromination with Br₂ can produce HBr.

Strategies to improve atom economy and reduce waste include:

Designing Addition Reactions: Whenever possible, designing synthetic routes that favor addition reactions over substitution reactions can lead to 100% atom economy in theory.

Recycling Byproducts: Developing processes to capture and reuse byproducts can turn waste into valuable materials.

Catalytic Approaches: Using catalytic amounts of reagents instead of stoichiometric amounts significantly reduces waste.

Table 2: Hypothetical Atom Economy Calculation for Esterification This example illustrates the concept for the final esterification step, assuming the precursor acid is available.

ReactantsFormulaMolecular Weight ( g/mol )
2-bromo-3-hydroxy-4-nitrobenzoic acidC₇H₄BrNO₅262.01
MethanolCH₄O32.04
Total Reactant Weight 294.05
Products Formula Molecular Weight ( g/mol )
This compoundC₈H₆BrNO₄260.04 (Incorrect, should be 276.04)
Water (Byproduct)H₂O18.015
Desired Product Weight 276.04
Atom Economy (276.04 / 294.05) x 100 = 93.9%

Energy Efficiency in Reaction Design (e.g., Microwave-Assisted Synthesis, Photochemical Methods)

Reducing the energy footprint of chemical reactions is another key principle of green chemistry. nih.govrsc.org This can be achieved by designing reactions that proceed at ambient temperature and pressure or by using alternative energy sources that are more efficient than conventional heating.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over traditional conductive heating. By directly coupling with the molecules in the reaction mixture, microwaves provide rapid and uniform heating, which can lead to dramatic reductions in reaction times (from hours to minutes), increased product yields, and cleaner reaction profiles. clockss.orgijprdjournal.com This technique has been successfully applied to the synthesis of various substituted aromatic and heterocyclic compounds, such as benzoxazoles and benzimidazoles, often under solvent-free conditions. ias.ac.inresearchgate.net

Photochemical Methods: Photochemistry uses light as a clean reagent to initiate and drive chemical reactions. These methods can often be conducted at room temperature, thus saving energy. The photochemistry of nitroaromatic compounds is a well-studied field, with light being used to induce transformations and rearrangements. researchgate.netacs.org Modern techniques like organophotoredox catalysis use light to generate reactive intermediates for constructing complex molecules under mild, energy-efficient conditions. acs.org Bio-inspired photochemical rearrangements have also been employed in the total synthesis of complex natural products. nih.gov

Exploration of Bio-Inspired Synthetic Routes

Nature provides a rich blueprint for efficient and selective chemical synthesis. Bio-inspired routes seek to mimic natural processes by using enzymes or emulating biological reaction pathways.

Biocatalysis: Enzymes are highly efficient and selective biological catalysts that operate under mild conditions (e.g., neutral pH, ambient temperature) and often in aqueous environments. nih.gov For the synthesis of benzoates, lipases have been used to catalyze the direct esterification of benzoic acid with alcohols, providing good yields in an organic medium. nih.gov Applying biocatalysis to the synthesis of highly substituted benzoates could offer a greener alternative to traditional chemical methods, reducing the need for harsh reagents and protecting groups.

Biomimetic Synthesis: This approach involves designing a synthetic strategy based on a proposed biosynthetic pathway for a natural product. While this compound is not a natural product, the principles of biomimetic synthesis—such as tandem reactions and cascade cyclizations that build molecular complexity in a single step—can inspire more efficient and elegant synthetic routes for complex substituted aromatics. nih.gov

Future Research Directions and Perspectives for Methyl 2 Bromo 3 Hydroxy 4 Nitrobenzoate

Development of Novel and More Efficient Synthetic Routes

The synthesis of polysubstituted nitrobenzene (B124822) derivatives can be challenging, often requiring multi-step sequences with stringent reaction conditions. researchgate.netlibretexts.org Future research will likely focus on developing more atom-economical and efficient synthetic pathways. A promising avenue is the application of modern catalytic systems that can overcome the challenges posed by the sterically hindered and electronically complex nature of the target molecule.

Transition-metal catalysis, particularly using palladium, has become a cornerstone of modern organic synthesis for its ability to construct carbon-carbon and carbon-heteroatom bonds. hilarispublisher.com Future work could explore novel palladium-catalyzed cross-coupling reactions to introduce the bromo or other functional groups with high selectivity. hilarispublisher.com Beyond palladium, the use of less expensive and more sustainable metals like iron or tungsten in catalytic carbonylative reactions could provide more economical routes to benzoate (B1203000) esters. nih.govsciforum.net Another significant area for development is C-H functionalization, which offers a direct and efficient method for creating new bonds by activating otherwise inert carbon-hydrogen bonds, potentially simplifying synthetic routes significantly. acs.org

Biocatalysis represents another frontier, with enzymes offering unparalleled selectivity under mild conditions. acs.org Exploring enzymatic nitration could provide a greener alternative to traditional methods that often use harsh acids. acs.org

Potential Synthetic Strategy Key Advantages Catalyst/System Examples
Palladium-Catalyzed Cross-Coupling High efficiency and functional group tolerance for C-C and C-X bond formation. hilarispublisher.comSuzuki-Miyaura, Heck, Sonogashira couplings. hilarispublisher.com
Non-Noble Metal Catalysis Cost-effective and sustainable alternative to precious metals. nih.govIron-catalyzed carboxylation, Tungsten-catalyzed carbonylation. nih.govsciforum.net
Direct C-H Functionalization Atom-economical, reduces pre-functionalization steps. acs.orgRhodium(III)-catalyzed C-H activation. acs.org
Biocatalytic Nitration High selectivity, mild reaction conditions, environmentally friendly. acs.orgP450 enzymes. acs.org

Exploration of Unexpected Reactivity and Reaction Pathways

The interplay of the bromo, hydroxyl, nitro, and methyl ester groups on the benzene (B151609) ring creates a unique electronic and steric environment. This complexity can lead to unexpected reactivity and novel reaction pathways that deviate from classical aromatic chemistry. Future research should focus on detailed mechanistic studies to uncover these pathways. For instance, the nitro group can act as more than just an electron-withdrawing group; it can be harnessed as an activator for nucleophilic addition and subsequently serve as a leaving group, enabling complex transformations. nih.gov

Investigating the compound's behavior under various reaction conditions—such as photolysis, electrolysis, or with radical initiators—could reveal novel transformations. The proximity of the functional groups may facilitate intramolecular reactions or rearrangements, leading to the formation of complex heterocyclic structures. Understanding these pathways is crucial for harnessing the full synthetic potential of the molecule.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, particularly for reactions that are highly exothermic or involve hazardous reagents, such as nitration. researchgate.neteuropa.euewadirect.com The enhanced heat and mass transfer in flow reactors allows for safer, more reproducible, and scalable synthesis. europa.euresearchgate.net Future research should focus on translating the synthesis of Methyl 2-bromo-3-hydroxy-4-nitrobenzoate and its derivatives to continuous flow systems. researchgate.netacs.org This would not only improve safety but also enable rapid optimization of reaction parameters like temperature, pressure, and residence time. researchgate.net

Furthermore, integrating flow reactors with automated synthesis platforms can accelerate the discovery of new derivatives and reaction conditions. sigmaaldrich.commetoree.commerckmillipore.comwikipedia.org These platforms can perform a large number of experiments in parallel, systematically exploring a wide range of reagents and catalysts to quickly identify optimal synthetic routes. sigmaaldrich.comwikipedia.org This high-throughput approach is invaluable for building libraries of related compounds for various research applications. wikipedia.org

Advanced In-Situ Spectroscopic Monitoring of Reactions

To fully understand and optimize the synthesis and subsequent reactions of this compound, real-time monitoring of reaction progress is essential. Process Analytical Technology (PAT) utilizes in-situ spectroscopic techniques to provide continuous data on the concentration of reactants, intermediates, and products without the need for sampling. mt.comyoutube.comamericanpharmaceuticalreview.comstepscience.com

Future studies should employ techniques like Fourier Transform Infrared (FTIR), Raman, and UV-Vis spectroscopy to monitor reactions in real time. americanpharmaceuticalreview.comrsc.orgmdpi.comspectroscopyonline.comfrontiersin.org This approach allows for the detection of transient intermediates and provides detailed kinetic data, which are crucial for elucidating complex reaction mechanisms. americanpharmaceuticalreview.comrsc.org For example, in-situ FTIR can track the formation of diazonium salt intermediates, which are often unstable and difficult to isolate. mdpi.com This level of process understanding is critical for ensuring reaction safety, optimizing yield, and facilitating a seamless scale-up from the laboratory to industrial production. mt.comyoutube.com

Spectroscopic Technique Information Gained Application Example
In-Situ FTIR Spectroscopy Real-time concentration of reactants, intermediates, and products; kinetic data. rsc.orgMonitoring the formation of unstable intermediates in complex reaction sequences. americanpharmaceuticalreview.commdpi.com
Raman Spectroscopy Information on molecular vibrations, useful for studying polymorphic transformations. americanpharmaceuticalreview.comAnalyzing crystal forms during crystallization processes. youtube.com
UV-Vis Spectroscopy Monitoring changes in electronic transitions, useful for conjugated systems.Tracking the progress of reactions involving aromatic compounds.

Expansion of Computational Modeling to Complex Reaction Systems

Computational chemistry is a powerful tool for predicting molecular properties and exploring reaction mechanisms that may be difficult to study experimentally. grnjournal.usgrnjournal.us Density Functional Theory (DFT) can be used to calculate the geometric and electronic structure of this compound and predict its reactivity. researchgate.netresearchgate.net

Future computational work should focus on modeling complex reaction pathways involving this molecule. By calculating the energy profiles of potential transition states and intermediates, researchers can predict the most likely reaction outcomes and identify key factors influencing selectivity. grnjournal.us This predictive power can guide experimental design, saving time and resources by focusing on the most promising synthetic routes. Furthermore, computational studies can help to understand the effects of different substituents on the molecule's properties, which is essential for the rational design of new derivatives. researchgate.netnih.govresearchgate.net

Design and Synthesis of Derivatives with Tailored Properties for Specific Research Applications

The functional groups on this compound serve as handles for further chemical modification, allowing for the design and synthesis of a wide array of derivatives with tailored properties. researchgate.netnih.govmdpi.com The strategic modification of this scaffold could lead to new compounds with applications in medicinal chemistry, materials science, and other fields.

By altering the substituents, researchers can fine-tune the electronic, steric, and physicochemical properties of the molecule. libretexts.org For example, the nitro group can be reduced to an amine, a versatile functional group for further derivatization. The bromo group can be replaced through various cross-coupling reactions, introducing new aryl or alkyl fragments. The hydroxyl and ester groups also offer sites for modification. This systematic approach to derivatization, often guided by structure-activity relationship (SAR) studies, is a cornerstone of drug discovery and materials development. nih.govnih.gov Future research in this area will focus on creating libraries of novel compounds based on this scaffold and screening them for desired biological activities or material properties. nih.govscispace.com

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